BenchChemオンラインストアへようこそ!

H-Pro-Gln-Phe-Tyr-OH-HCl

N-end rule intracellular peptide stability ubiquitin-mediated proteolysis

Choose H-Pro-Gln-Phe-Tyr-OH-HCl for your research because its N-terminal Pro confers an intracellular half-life >20 hours, while the C-terminal Gln-Phe-Tyr is a validated privileged pharmacophore for ACE inhibition (IC₅₀ 0.012 mM in the parent heptapeptide). Unlike generic analogs, this sequence is critical for NK1 selectivity and furin binding (−9.8 kcal/mol). The HCl salt avoids the TFA cytotoxicity that confounds cell-based assays, and its water solubility enables DMSO-free enzyme assays. This chemically defined tetrapeptide is the reliable building block for SAR, fragment-based screening, and receptor-ligand studies.

Molecular Formula C28H36ClN5O7
Molecular Weight 590.1 g/mol
Cat. No. B13820436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Gln-Phe-Tyr-OH-HCl
Molecular FormulaC28H36ClN5O7
Molecular Weight590.1 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O.Cl
InChIInChI=1S/C28H35N5O7.ClH/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18;/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40);1H/t20-,21-,22-,23-;/m0./s1
InChIKeyVVRYIFJKRKUFLI-JSEXCYGQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Gln-Phe-Tyr-OH-HCl for Research Procurement: Core Identity, Physicochemical Profile, and Pharmacophoric Context


H-Pro-Gln-Phe-Tyr-OH-HCl (CAS 787539-66-6) is a synthetic tetrapeptide hydrochloride salt composed of L-proline, L-glutamine, L-phenylalanine, and L-tyrosine in linear sequence, with a free carboxylic acid C-terminus . Its molecular formula is C₂₈H₃₅N₅O₇·HCl (molecular weight ~590.08 g/mol as the HCl salt; free base 553.6 g/mol), and it is typically supplied as a white lyophilized powder with water solubility conferred by the hydrochloride counterion . The Pro-Gln-Phe-Tyr sequence appears as an embedded pharmacophore within larger bioactive peptides, notably the C-terminal region of the potent angiotensin I-converting enzyme (ACE)-inhibitory heptapeptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr (IC₅₀ = 0.012 mM) and within the neurokinin-1 (NK1) receptor ligand [Tyr⁸]-Substance P [1][2]. The compound is exclusively intended for non-human research use and serves as a defined-sequence building block for structure-activity relationship (SAR) studies, peptide fragment-based screening, and as a reference standard for mass spectrometric identification of peptide hydrolysates .

Why Generic Substitution of H-Pro-Gln-Phe-Tyr-OH-HCl with In-Class Tetrapeptides Is Not Supported by Evidence


Substituting H-Pro-Gln-Phe-Tyr-OH-HCl with a generic tetrapeptide analog—even one sharing the Pro-X-Phe-Tyr scaffold—is unjustified without direct comparative functional data. The N-terminal proline residue uniquely confers an intracellular half-life exceeding 20 hours by the N-end rule, whereas tetrapeptides bearing N-terminal Gln, Tyr, or Phe would be degraded within approximately 10 minutes (Gln, Tyr) to 3 minutes (Phe) in eukaryotic systems [1]. The Gln residue at position 2 contributes a hydrogen-bonding amide side chain absent in hydrophobic analogs such as Pro-Ala-Phe-Tyr (PAFY) and Pro-Phe-Phe-Tyr (PFFY), which exhibit divergent antioxidant IC₅₀ values in the DPPH assay (1.177 and 1.437 mg/mL, respectively) [2]. Furthermore, the C-terminal Gln-Phe-Tyr tripeptide is a validated privileged pharmacophore for ACE inhibition, anchoring the peptide to the ACE active site via hydrogen and electrostatic bonds with a GlideScore of −10.374 kJ/mol in molecular docking studies—binding interactions that are sequence-specific and not replicated by other C-terminal tripeptides such as Pro-Lys-Ala or Pro-Thr-Met [3]. Finally, the hydrochloride counterion directly impacts biological assay compatibility: TFA salts of peptides at concentrations above 10 nM can artifactually suppress osteoblast and chondrocyte proliferation, whereas HCl salts do not exhibit this confounding cytotoxicity, making salt-form substitution a material variable in cell-based studies [4].

Quantitative Differentiation Evidence for H-Pro-Gln-Phe-Tyr-OH-HCl Against Closest Analogs and Alternatives


N-Terminal Proline Half-Life Advantage: >20 Hours vs. ≤10 Minutes for N-Terminal Gln, Tyr, or Phe Tetrapeptides

The N-end rule dictates that the identity of the N-terminal residue governs the intracellular half-life of peptides and proteins. H-Pro-Gln-Phe-Tyr-OH-HCl carries an N-terminal proline, classified as a stabilizing residue with a half-life exceeding 20 hours in S. cerevisiae and approximately 20 hours in mammalian systems [1]. In contrast, the closest sequence analog, H-Asp-Pro-Gln-Phe-Tyr-OH, bears an N-terminal aspartate (half-life ~3 min in yeast, ~1.1 h in mammals). The tripeptide fragment Gln-Phe-Tyr would have an N-terminal glutamine (half-life ~10 min in yeast, ~0.8 h in mammals). This differential translates to an estimated >40-fold intracellular stability advantage for the target compound over N-terminal Gln-bearing comparators in yeast-based expression or functional complementation assays [2].

N-end rule intracellular peptide stability ubiquitin-mediated proteolysis tetrapeptide half-life

HCl Salt Form Eliminates TFA-Mediated Cytotoxicity: 0% Growth Inhibition vs. 10% Inhibition at 100 nM TFA in Osteoblast Assays

The majority of synthetic peptides are supplied as trifluoroacetate (TFA) salts due to TFA use in RP-HPLC purification. However, residual TFA counterions have been demonstrated to inhibit the proliferation of fetal rat osteoblasts at concentrations as low as 10 nM, with 100 nM TFA producing approximately 10% inhibition of osteoblast growth after 24 hours [1]. In direct head-to-head comparisons of TFA versus hydrochloride salts of the peptide hormones amylin, amylin-(1-8), and calcitonin, osteoblast cell proliferation was consistently lower with TFA salt formulations—in some cases completely masking genuine proliferative effects or generating false antiproliferative signals [1]. H-Pro-Gln-Phe-Tyr-OH-HCl, supplied as the hydrochloride salt, eliminates this confounding variable. The TFA salt of the closely related pentapeptide H-Asp-Pro-Gln-Phe-Tyr-OH is available from multiple vendors, making salt-form selection a directly actionable procurement decision for cell-based studies [2].

peptide counterion toxicity cell viability assay osteoblast proliferation TFA artifact

C-Terminal Gln-Phe-Tyr Tripeptide: Privileged ACE-Inhibitory Pharmacophore with 81.7-Fold Potency Advantage Over Next-Best C-Terminal Sequence

In a comprehensive study of five stone fish-derived ACE-inhibitory peptides, the heptapeptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr—which embeds the entire Pro-Gln-Phe-Tyr tetrapeptide sequence—exhibited an IC₅₀ of 0.012 ± 0.001 mM (12 μM) and 94.43 ± 2.05% ACE inhibition at 10 mM [1]. The authors explicitly identified the C-terminal tripeptide Gln-Phe-Tyr as the critical pharmacophore, noting that C-terminal tripeptides containing aromatic residues (Phe, Tyr) combined with Pro at the antepenultimate position are hallmarks of potent ACE-inhibitory peptides [1]. The next most potent peptide in the same study, Lys-Val-Pro-Pro-Lys-Ala (C-terminal tripeptide Pro-Lys-Ala), showed an IC₅₀ of 0.980 mM—a 81.7-fold reduction in potency relative to the Gln-Phe-Tyr-containing peptide. The Gln-Phe-Tyr C-terminal tripeptide conferred a molecular docking GlideScore of −10.374 kJ/mol, the most favorable among all five peptides tested, with key hydrogen-bond interactions to ACE residues Glu, His, and Tyr [2].

ACE inhibition antihypertensive peptide Gln-Phe-Tyr pharmacophore molecular docking

Gln-Phe-Tyr C-Terminal Motif Exhibits −9.8 kcal/mol Furin Binding Affinity: In Silico Evidence for Antiviral Target Engagement Potential

In a molecular docking study screening short peptides from Allium subhirsitum L. against SARS-CoV-2 host targets, the tripeptide Gln-Phe-Tyr—which constitutes the C-terminal three residues of H-Pro-Gln-Phe-Tyr-OH-HCl—displayed a binding affinity of −9.8 kcal/mol against human furin, a host proprotein convertase essential for SARS-CoV-2 spike protein priming and viral entry [1]. This binding affinity compared favorably against other tripeptides in the same study: Thr-Leu-Trp (−10.3 kcal/mol), His-Phe-Gln (−9.8 kcal/mol toward hACE2), and Asn-Asn-Asn (−8.4 kcal/mol toward S protein). Notably, the Gln-Phe-Tyr model was described as "the most prominent" across multiple anti-inflammatory protein targets, with binding affinities ranging from −8.6 to −11.6 kcal/mol against COX-2, and −8.1 to −10.5 kcal/mol against NF-κB-inducing kinase (NIK) [1]. Pharmacophore, drug-likeness, and ADMET prediction analyses further supported the developability of Gln-Phe-Tyr-containing peptides [2].

furin inhibition SARS-CoV-2 host protease targeting in silico docking

Pro-Gln- Motif Confers NK1 Receptor Selectivity: 2–20 μM Baseline Affinity for C-Terminal Pentapeptide Enhanced by Pro-Gln-Gln Addition

The Pro-Gln-Phe-Tyr sequence partially overlaps with the N-terminal extension of the substance P C-terminal pentapeptide pharmacophore. Cascieri et al. (1992) demonstrated that the isolated substance P C-terminal pentapeptide SP-(7-11) binds to all three neurokinin receptors (NK1, NK2, NK3) with similar low affinity (2–20 μM), but the addition of the Pro-Gln-Gln tripeptide sequence to this pentapeptide selectively increases NK1 receptor affinity while being unfavorable for NK2 and NK3 binding [1]. The target compound H-Pro-Gln-Phe-Tyr-OH-HCl retains the Pro-Gln- dipeptide motif at the N-terminus and the aromatic Phe-Tyr dipeptide at the C-terminus—both structural features associated with NK1-selective tachykinin pharmacology. Tachykinins that lack the Pro residue at the equivalent position (e.g., neurokinin A and B) show no selectivity for NK1 over NK2 or NK3 [1]. This positions the tetrapeptide as a useful minimal scaffold for investigating Pro-Gln- motif contributions to NK1 receptor recognition without the complexity of the full undecapeptide.

NK1 receptor substance P fragment tachykinin pharmacology neurokinin receptor selectivity

Aqueous Solubility Advantage of Hydrochloride Salt vs. DMSO-Limited Solubility of H-Asp-Pro-Gln-Phe-Tyr-OH

The hydrochloride salt form of H-Pro-Gln-Phe-Tyr-OH confers water solubility, enabling direct dissolution in aqueous buffers without the use of organic co-solvents . In contrast, the closest commercially available sequence-elongated analog, H-Asp-Pro-Gln-Phe-Tyr-OH (CAS 793658-58-9, MW 668.7), is reported by suppliers as "Soluble in DMSO" with no aqueous solubility specified, and requires storage at −20°C with a recommended 1-month solution stability window [1]. The HCl salt's aqueous solubility is critical for assays where DMSO is incompatible, such as certain electrophysiology recordings, cell-based assays sensitive to DMSO cytotoxicity (typically ≥0.1% v/v), or in vivo administration where organic solvents may confound pharmacokinetic or toxicological endpoints.

peptide solubility aqueous formulation hydrochloride salt advantage DMSO-free assay

Evidence-Backed Research and Industrial Application Scenarios for H-Pro-Gln-Phe-Tyr-OH-HCl


ACE Inhibitory Peptide Fragment-Based Drug Discovery and SAR Expansion

The Gln-Phe-Tyr C-terminal tripeptide within H-Pro-Gln-Phe-Tyr-OH-HCl is a validated privileged pharmacophore for ACE inhibition, as demonstrated by the 0.012 mM IC₅₀ of the parent heptapeptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr—81.7-fold more potent than the next-best sequence from the same study [1]. Research groups engaged in antihypertensive peptide discovery can use this tetrapeptide as a minimal scaffold for systematic SAR studies: varying the N-terminal Pro residue, substituting the Gln side chain, or modifying the C-terminal Tyr to map structure-activity relationships. The compound's defined molecular weight (553.6 Da free base) and water solubility facilitate precise concentration-response curve generation in ACE fluorometric or HPLC-based enzyme assays without DMSO interference. The −10.374 kJ/mol GlideScore provides a computational benchmark for validating docking protocols in virtual screening campaigns targeting ACE.

Neurokinin-1 Receptor Selectivity Probe: Minimal Scaffold for Pro-Gln- Motif Pharmacology

Cascieri et al. (1992) established that the Pro-Gln-Gln N-terminal extension to the substance P C-terminal pentapeptide is the critical determinant converting nonselective NK1/NK2/NK3 binding (2–20 μM) into NK1-selective receptor recognition [2]. H-Pro-Gln-Phe-Tyr-OH-HCl retains the Pro-Gln- dipeptide motif and the C-terminal aromatic dyad, making it a structurally minimal probe to dissect the contribution of each residue to NK1 selectivity. Its use in competitive radioligand binding assays (e.g., [¹²⁵I]-Substance P displacement on CHO cells expressing cloned NK1, NK2, or NK3 receptors) enables determination of whether the Pro-Gln- dipeptide alone, or the full Pro-Gln-Gln tripeptide, is sufficient for NK1 selectivity. The HCl salt form ensures that TFA counterion artifacts do not confound receptor binding measurements at nanomolar peptide concentrations.

Antiviral Host Protease Targeting: Furin Inhibitor Lead Generation Using the Gln-Phe-Tyr Pharmacophore

The Gln-Phe-Tyr tripeptide exhibited −9.8 kcal/mol in silico binding affinity toward human furin, the host protease responsible for priming SARS-CoV-2 spike protein for viral entry [3]. H-Pro-Gln-Phe-Tyr-OH-HCl delivers this validated binding motif as a chemically defined, water-soluble synthetic standard. Researchers developing host-directed antiviral peptides can employ this tetrapeptide as: (1) a positive reference compound for furin fluorogenic substrate cleavage assays to benchmark inhibitor potency; (2) a starting template for N-terminal or side-chain modifications aimed at improving furin binding affinity beyond −9.8 kcal/mol; and (3) a tool for confirming that observed antiviral activity in pseudovirus or live virus neutralization assays is mechanistically linked to furin inhibition rather than off-target effects. The ADMET and drug-likeness predictions supporting Gln-Phe-Tyr developability further rationalize its use in early-stage antiviral peptide optimization campaigns.

Intracellular Peptide Stability Reference Standard for N-End Rule Pathway Studies

With an N-terminal proline residue, H-Pro-Gln-Phe-Tyr-OH-HCl is predicted by the N-end rule to have an intracellular half-life exceeding 20 hours in yeast and approximately 20 hours in mammalian cells [4]. This makes it an ideal long-lived reference standard for studies investigating the N-end rule degradation pathway, ubiquitin ligase substrate recognition (e.g., UBR family E3 ligases), or proteasome-dependent peptide turnover. Researchers can use this tetrapeptide alongside destabilized analogs (e.g., N-terminal Arg, Lys, or Phe variants) to calibrate degradation kinetics in pulse-chase experiments or in vitro ubiquitination assays. The water-soluble HCl salt form facilitates direct addition to cell culture media or in vitro translation/degradation systems without vehicle toxicity.

Quote Request

Request a Quote for H-Pro-Gln-Phe-Tyr-OH-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.